Beta-defensin 7
Description
Overview of the Defensin (B1577277) Peptide Family
Defensins are a large family of small, cationic, cysteine-rich proteins that are crucial components of the innate immune system in a wide range of organisms, from plants and fungi to invertebrates and vertebrates, including humans. wikipedia.orgfrontiersin.org These peptides are characterized by their small size, typically 18-45 amino acids in length, and a net positive charge. wikipedia.org A defining feature of defensins is the presence of multiple cysteine residues that form intramolecular disulfide bonds, which stabilize their three-dimensional structure. wikipedia.orgmdpi.com
The defensin superfamily is broadly divided into two main groups based on the evolutionary origin and the arrangement of their disulfide bridges: the cis-defensins and the trans-defensins. wikipedia.org Cis-defensins are found in invertebrates, plants, and fungi, while trans-defensins are present in vertebrates and some invertebrates. wikipedia.org
In mammals, defensins are further classified into three subfamilies based on the connectivity of their six conserved cysteine residues: alpha (α), beta (β), and theta (θ)-defensins. frontiersin.orgwikipedia.org
Alpha-defensins (α-defensins): The disulfide bridges in α-defensins connect in a Cys1–Cys6, Cys2–Cys4, and Cys3–Cys5 pattern. mdpi.com In humans, there are six known α-defensins, which are primarily found in neutrophils (Human Neutrophil Peptides 1-4) and intestinal Paneth cells (Human Defensin 5 and 6). frontiersin.org
Beta-defensins (β-defensins): The β-defensin subfamily is characterized by a Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6 disulfide linkage pattern. mdpi.comacs.org They are predominantly produced by epithelial cells lining various mucosal surfaces, such as the respiratory, gastrointestinal, and urogenital tracts, as well as the skin. wikipedia.orgebi.ac.uk
Theta-defensins (θ-defensins): These defensins have a unique circular structure stabilized by three parallel disulfide bonds. frontiersin.org They are not found in humans but have been identified in the leukocytes of some non-human primates like the rhesus macaque. frontiersin.org
The fundamental structural motif of both α- and β-defensins is a triple-stranded antiparallel β-sheet, which is stabilized by the intramolecular disulfide bonds. mdpi.comfrontiersin.org This stable structure is crucial for their biological activity. mdpi.comnih.gov
Table 1: Classification and Features of Mammalian Defensin Subfamilies
| Subfamily | Disulfide Bridge Pattern | Primary Location in Humans | Key Examples |
|---|---|---|---|
| Alpha (α)-defensins | Cys1–Cys6, Cys2–Cys4, Cys3–Cys5 | Neutrophils, Paneth cells | HNP-1, HNP-4, HD-5, HD-6 |
| Beta (β)-defensins | Cys1–Cys5, Cys2–Cys4, Cys3–Cys6 | Epithelial cells (skin, respiratory tract, etc.) | hBD-1, hBD-2, hBD-3 |
| Theta (θ)-defensins | Parallel disulfide bonds (circular) | Not present in humans (found in rhesus macaques) | Rhesus theta-defensin 1 (RTD-1) |
Beta-defensins are key effectors of the innate immune system, providing a first line of defense against invading pathogens. wikipedia.orgasm.org Their functions are multifaceted and extend beyond direct antimicrobial action. frontiersin.org
The primary and most studied role of β-defensins is their broad-spectrum antimicrobial activity against bacteria (both Gram-positive and Gram-negative), fungi, and some enveloped viruses. wikipedia.orgacs.org Being cationic, they are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. wikipedia.orgfrontiersin.org The interaction leads to the disruption of the microbial membrane integrity, often through mechanisms like pore formation or the "carpet model," ultimately causing cell lysis. wikipedia.orgfrontiersin.org
Beyond their direct microbicidal effects, β-defensins are increasingly recognized for their immunomodulatory functions, acting as a bridge between innate and adaptive immunity. nih.govmdpi.com They can act as chemoattractants for various immune cells, including immature dendritic cells, memory T cells, and mast cells, recruiting them to the site of infection. wikipedia.orgnih.gov For instance, some human β-defensins can signal through the chemokine receptor CCR6 to attract adaptive immune cells. nih.gov This recruitment helps to orchestrate a more robust and specific immune response. nih.govmdpi.com Furthermore, β-defensins can influence cytokine production and enhance the phagocytic capacity of macrophages. wikipedia.orgfrontiersin.org
Classification and Distinctive Structural Features of Defensin Subfamilies
Significance and Research Landscape of Beta-defensin 7
This compound (BD-7) is a member of the β-defensin family of antimicrobial peptides. Research on specific defensins like BD-7 is crucial for understanding the nuances of host defense at different epithelial barriers. While much of the initial research focused on the more abundant human β-defensins 1, 2, and 3, studies on other members, including those from different species, are expanding our knowledge.
Research into BD-7 has been conducted across various species, revealing its role in innate immunity. For example, avian this compound (AvBD7), isolated from chicken bone marrow, has demonstrated a broad antibacterial spectrum and significant resistance to breakdown by proteases. frontiersin.org Studies on murine this compound (mBD-7) have contributed to the understanding of the conserved structural fold of β-defensins, which is maintained despite low sequence similarity among family members. rcsb.org The solution structure of mBD-7, determined by NMR spectroscopy, confirmed the characteristic β-defensin fold stabilized by three disulfide bonds, but without a distinct hydrophobic core. rcsb.org
In cattle (Bos taurus), the gene for this compound (DEFB7) is known to be expressed and has bactericidal activity against pathogens like E. coli and S. aureus. uniprot.orgnih.gov Its expression can be influenced by factors such as vitamin D and bacterial products like LPS. nih.govnih.gov Research in this area is particularly relevant for agricultural science, aiming to enhance the natural immune defenses of livestock against infections like mastitis. nih.gov
A study on the house crow (Corvus splendens) identified an Avian this compound and analyzed its structure, noting a "claw shape" at the C-terminus that is important for its stability and interaction with membranes. ijpsr.com Furthermore, this compound has also been identified in the mallard duck (Anas platyrhynchos). uniprot.org
The significance of studying this compound lies in its potential as a model for developing new antimicrobial agents and immunomodulatory therapies. Understanding its structure, function, and regulation across different species can provide valuable insights into the evolution of host defense mechanisms and offer templates for peptide-based drugs. rcsb.org
Table 2: Selected Research Findings on this compound Across Species
| Species | Common Name | Research Focus | Key Findings |
|---|---|---|---|
| Mus musculus | Mouse | Structural Biology | The solution structure of mBD-7 revealed a conserved β-defensin fold stabilized by disulfide bonds, despite low sequence similarity with other defensins. rcsb.org |
| Bos taurus | Cattle | Gene Expression & Function | DEFB7 has bactericidal activity against E. coli and S. aureus; its expression is upregulated by vitamin D and LPS. uniprot.orgnih.gov |
| Gallus gallus | Chicken | Antimicrobial Activity | AvBD7 from bone marrow shows a broad antibacterial spectrum and high resistance to proteolysis. frontiersin.org |
| Corvus splendens | House Crow | Structural Analysis | Identified a C-terminal "claw" structure in AvBD7 important for stability and membrane interaction. ijpsr.com |
| Anas platyrhynchos | Mallard Duck | Gene Identification | The gene for this compound has been identified. uniprot.org |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
QGVRNFVTCRINRGFCVPIRCPGHRRQIGTCLGPRIKCCR |
Origin of Product |
United States |
Genomic Organization and Evolutionary Biology of Beta Defensin 7
Gene Loci and Chromosomal Clustering
Beta-defensin genes are not randomly scattered throughout the genome; instead, they are typically organized in dense clusters on specific chromosomes. genecards.orgd-nb.info This clustering is a hallmark of the defensin (B1577277) gene family and reflects a history of gene duplication events from a common ancestral gene. frontiersin.orgfrontiersin.org The number and location of these clusters vary significantly among different species, highlighting the evolutionary plasticity of this gene family. physiology.org
In humans, β-defensin genes are primarily grouped into clusters on chromosomes 8p23.1, 20p13, and 20q11.1. frontiersin.org The major locus for many beta-defensins, including Beta-defensin 7 (DEFB107A and DEFB107B), is on chromosome 8p23.1. genecards.orggenecards.orgfrontiersin.org This region is particularly notable for its complex structure, including large segmental duplications that contain multiple defensin genes. genecards.orggenecards.org In other species, the genomic arrangement differs. For instance, cattle possess four distinct β-defensin gene clusters on chromosomes 8, 13, 23, and 27, boasting one of the most diverse repertoires identified to date. physiology.org Similarly, sheep have four clusters on chromosomes 2, 13, 20, and 26. ul.ie In contrast, chickens have a single, dense cluster of 13 β-defensin genes on chromosome 3. d-nb.info
Table 1: Chromosomal Loci of Beta-defensin Gene Clusters in Various Species
| Species | Chromosomal Location(s) of Major Beta-defensin Clusters | Reference(s) |
|---|---|---|
| Human (Homo sapiens) | 8p23.1, 20p13, 20q11.1 | frontiersin.org |
| Cattle (Bos taurus) | BTA 8, 13, 23, 27 | physiology.org |
| Sheep (Ovis aries) | OAR 2, 13, 20, 26 | ul.ie |
| Mouse (Mus musculus) | MMU 8 | researchgate.net |
| Chicken (Gallus gallus) | GGA 3 | d-nb.info |
Synteny and Species-Specific Genomic Arrangements
Synteny, the conserved order of genes on chromosomes of different species, reveals deep evolutionary relationships. Comparative analysis of β-defensin clusters shows conserved synteny across many mammalian lineages, pointing to a common origin. physiology.orgresearchgate.net For example, four distinct clusters of β-defensin genes are found in cattle, dogs, rats, and mice. physiology.org The cluster on bovine chromosome 27 is syntenic with the human chromosome 8 cluster, which contains DEFB107. physiology.org This particular cluster is considered the most ancient, with orthologs found in the single defensin cluster of birds, indicating its conservation throughout mammalian evolution. physiology.org
Despite this underlying conservation, species-specific arrangements are common. A notable example is a primate-specific pericentric inversion that split one of the ancestral four clusters into two, resulting in five β-defensin clusters in humans and chimpanzees. physiology.org In ruminants like cattle, the β-defensin family has undergone significant expansion, which may be linked to the evolutionary development of the rumen and its unique microbial environment. physiology.org The gene order within clusters is also subject to change; a comparison between sheep and cattle revealed a likely inversion of gene order on the chromosome syntenic to bovine chromosome 8. ul.ie
Beta-defensin Gene Copy Number Variation (CNV)
One of the most striking features of the beta-defensin gene clusters, particularly the one on human chromosome 8p23.1 containing DEFB107, is extensive copy number variation (CNV). pnas.orgoup.com This means that the number of copies of a specific gene or gene cluster can vary from person to person. mdpi.com The human 8p23.1 cluster, which includes a block of at least seven defensin genes (DEFB4, DEFB103-107, and SPAG11), commonly ranges from two to seven diploid copies in European populations. pnas.orgoup.com This high degree of variation is not limited to humans; extensive CNV in β-defensin genes has also been documented in cattle, pigs, and rhesus macaques. mdpi.comnih.govbiorxiv.org In fact, β-defensin loci are among the top CNV regions in the entire bovine genome. nih.gov
The dynamic nature of β-defensin gene copy number is driven by specific molecular mechanisms. Gene duplication through unequal crossing-over during meiosis is a fundamental process that has led to the expansion of the defensin family over evolutionary time. frontiersin.orgnih.gov
In the case of the human β-defensin cluster on chromosome 8p23.1, the primary mechanism for ongoing, rapid CNV is allelic recombination. pnas.orgnih.gov Research has shown that the β-defensin gene cluster actually exists at two distinct loci on the same chromosome arm, separated by approximately 5 megabases. pnas.orgnih.gov Recombination events occurring in the interval between these two loci can generate new haplotypes with different copy numbers in a single generation. pnas.org The rate of this change is remarkably high, estimated at about 0.7% per gamete, making it one of the most rapidly changing CNVs known in the human genome. frontiersin.orgpnas.orgnih.gov
The variation in the number of β-defensin gene copies is not merely a neutral genomic feature; it has significant functional consequences. A direct correlation has been observed between the genomic copy number and the expression level of β-defensin genes. oup.commdpi.com This dosage effect means that individuals with more copies can produce higher levels of the corresponding defensin peptides.
This variation in expression has been linked to differing susceptibility to diseases. physiology.orgnih.gov A prominent hypothesis suggests that a higher copy number, leading to a more robust inflammatory response, may be protective against certain infectious diseases but could increase susceptibility to autoimmune or inflammatory conditions like psoriasis. physiology.orgnih.govfrontiersin.org Conversely, lower copy numbers have been associated with a reduced viral load in HIV infection, potentially due to altered recruitment of T-helper cells. physiology.org In livestock, CNV in β-defensin genes is an area of active research for its potential to serve as a genetic marker for traits like disease resilience and fertility. mdpi.combiorxiv.orgnih.gov
Mechanisms Driving CNV
This compound Gene Structure
The human this compound protein is encoded by two separate but identical genes, DEFB107A and DEFB107B, located on chromosome 8p23.1. genecards.orggenecards.org These two genes are arranged in a tail-to-tail orientation and are the result of a segmental duplication event in the region. genecards.orggenecards.org The protein product has antibacterial activity. genecards.org
Exon-Intron Architecture
The genomic structure of β-defensin genes, characterized by their exon-intron arrangement, shows a clear evolutionary pattern. The majority of mammalian β-defensin genes, including human DEFB107, feature a conserved two-exon structure. physiology.orgnih.gov
Exon 1: This exon typically encodes the 5' untranslated region (UTR) and a signal peptide sequence. The signal peptide is a short, hydrophobic sequence that directs the newly synthesized protein for secretion out of the cell before it is cleaved off. physiology.orgnih.gov
Intron: A single intron of variable length separates the two exons.
Exon 2: This exon encodes the remainder of the propeptide and the entire mature, functional defensin peptide, which contains the characteristic six-cysteine motif. physiology.orgnih.gov
This two-exon architecture is highly conserved among mammals. mdpi.comphysiology.org However, it differs from the structure found in other vertebrate lineages. In teleost fish, birds, and reptiles, β-defensin genes are typically composed of three or even four exons. mdpi.comd-nb.inforesearchgate.net For example, in many fish, the six conserved cysteine residues are split between the second and third exons. d-nb.info This suggests that the ancestral vertebrate β-defensin gene likely had a more complex structure, and that intron loss events occurred in the mammalian lineage, leading to the compact two-exon organization. researchgate.net
Table 2: General Exon-Intron Structure of Beta-defensin Genes Across Vertebrates
| Vertebrate Group | Typical Number of Exons | Typical Function of Exons | Reference(s) |
|---|---|---|---|
| Mammals (e.g., Human) | 2 | Exon 1: Signal Peptide; Exon 2: Mature Peptide | physiology.orgnih.gov |
| Birds | 3 or 4 | More complex division of signal peptide and mature peptide regions | mdpi.comresearchgate.net |
| Teleost Fish | 3 | Exon 1 & 2: Signal Peptide; Exon 2 & 3: Mature Peptide | mdpi.comd-nb.info |
Promoter and Cis-Regulatory Elements
The expression of beta-defensin genes is tightly regulated, primarily at the transcriptional level, allowing for tissue-specific and stimulus-inducible production. This regulation is controlled by the promoter and associated cis-regulatory elements, which are non-coding DNA sequences located upstream of the gene. frontiersin.orgnih.gov These elements function as binding sites for transcription factors that can initiate or enhance gene transcription. mdpi.com
While specific promoter analysis for every beta-defensin, including this compound, is an ongoing area of research, general principles of defensin regulation apply. The promoters of beta-defensin genes contain various cis-regulatory elements that respond to inflammatory and microbial signals. Key elements include:
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) sites: These are crucial for inducing defensin expression in response to bacterial components like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as TNF-α. physiology.org
AP-1 (Activator Protein-1) sites: These elements also play a role in mediating the response to inflammatory stimuli.
Interferon-Stimulated Response Elements (ISRE): These are critical for gene activation following viral infections and stimulation by interferons. physiology.org
The specific combination and arrangement of these cis-regulatory elements within the promoter region of a given beta-defensin gene determine its unique expression profile. physiology.org For instance, the regulation of the RANTES gene (a chemokine with structural similarities to defensins) shows that the NF-κB site is paramount for TNF-α-induced transcription, but other elements like the NF-IL-6 binding site and cAMP responsive element (CRE) also contribute significantly. physiology.org This complex interplay allows for a nuanced and rapid response to a wide array of pathogens.
Evolutionary Trajectory and Diversification
The evolution of the beta-defensin gene family is a dynamic story of ancient origins, gene duplication, and functional adaptation, driven by the constant pressure of evolving pathogens.
Ancestral Origins of Beta-defensins (e.g., from Big Defensins)
Compelling evidence suggests that vertebrate beta-defensins evolved from an ancestral molecule found in invertebrates known as "Big Defensin". wikipedia.orgfrontiersin.orgunits.it Big defensins, first identified in the horseshoe crab, are larger polypeptides composed of two distinct domains: a C-terminal domain that is structurally very similar to vertebrate beta-defensins and a unique N-terminal hydrophobic domain. frontiersin.orgasm.orgebi.ac.uk
The evolutionary link is supported by several key findings:
Structural Conservation: The C-terminal domain of big defensins and vertebrate beta-defensins share a conserved beta-sheet structure stabilized by three identical disulfide bridges. nih.govcapes.gov.br
Genomic Conservation: Both gene types feature a phase I intron (an intron positioned between the first and second nucleotides of a codon) in a highly conserved location just upstream of the region encoding the C-terminal cysteine-rich domain. frontiersin.org The conservation of gene structure and intron phasing is a strong indicator of a shared evolutionary ancestry between distantly related genes. frontiersin.org
It is hypothesized that vertebrate beta-defensins emerged from an ancestral big defensin gene through processes like exon shuffling or the conversion of exonic sequences into introns ("intronization"). asm.orgnih.gov This resulted in the loss of the N-terminal domain, giving rise to the smaller, single-domain beta-defensins seen in vertebrates today. frontiersin.orgasm.org
| Feature | Big Defensins | Vertebrate Beta-defensins |
| Organisms | Primarily invertebrates (e.g., horseshoe crabs, mollusks). frontiersin.orgasm.org | Vertebrates (fish, birds, reptiles, mammals). wikipedia.orgmdpi.com |
| Structure | Two domains: N-terminal hydrophobic domain and C-terminal β-defensin-like domain. frontiersin.orgasm.org | Single domain with a characteristic β-defensin fold. wikipedia.org |
| Evolutionary Event | Believed to be the ancestor of β-defensins. frontiersin.orgunits.it | Evolved from Big Defensins via loss of the N-terminal domain. asm.orgnih.gov |
| Gene Structure | The two domains are encoded by separate exons. asm.org | Typically two exons: one for the signal peptide and one for the mature peptide. physiology.orgnih.gov |
Mechanisms of Gene Duplication and Functional Divergence (Neofunctionalization)
The vast diversity of the beta-defensin family in mammals is the result of extensive gene duplication events followed by rapid sequence diversification. physiology.orgmdpi.com After a gene is duplicated, the resulting two copies can evolve differently. One copy may retain the original function, while the other is free to accumulate mutations. This can lead to three outcomes: nonfunctionalization (the copy becomes a pseudogene), subfunctionalization (the two copies partition the original function), or neofunctionalization (the new copy acquires a completely new function). physiology.org
In the case of beta-defensins, neofunctionalization appears to be a major evolutionary driver. nih.govportlandpress.com The process is fueled by positive selection, where nonsynonymous nucleotide substitutions (those that change the amino acid sequence) occur at a higher rate than synonymous substitutions. physiology.org This indicates that changes in the protein's structure and function are being actively selected for, likely to counter new or evolving microbial threats. physiology.orgphysiology.org This rapid evolution has allowed for the specialization of different beta-defensins, with some acquiring novel roles beyond direct antimicrobial activity, including functions in reproduction and immune signaling. physiology.org
Phylogenetic Relationships and Cross-Species Comparative Genomics
Comparative genomics reveals that beta-defensin genes are located in syntenic clusters (regions where genes and their order are conserved) across different mammalian species, such as humans, mice, and cattle, indicating a common ancestral origin for these clusters. royalsocietypublishing.orgnih.govpnas.org For example, cattle possess at least 57 beta-defensin genes organized into four clusters on chromosomes 8, 13, 23, and 27. physiology.orgroyalsocietypublishing.org Similarly, pigs have 29 beta-defensin genes in four clusters. mdpi.com
Phylogenetic analyses, which compare the gene sequences to infer evolutionary relationships, show that the beta-defensin family has undergone multiple species-specific expansions and contractions. nih.gov This means that many gene duplication events occurred after the divergence of different mammalian lineages, leading to unique sets of defensins in each species. physiology.orgnih.gov
A phylogenetic tree constructed from human, cattle, and pig beta-defensin sequences demonstrates that genes often cluster more closely with other defensins from the same species or a closely related species than with a direct ortholog from a more distant species. researchgate.net This highlights the rapid and independent evolution of these genes within different lineages. researchgate.net Homologous modeling has shown that the C-terminal domain of a double-β-defensin from shrimp (LvDBD-C) shares high similarity with M. musculus (mouse) this compound, indicating deep evolutionary conservation of the core defensin structure. aai.org Interestingly, human this compound (DEFB7) has a unique structure, with an unusually long stretch of 21 amino acids between the first and second cysteine residues, compared to the more typical six, the functional significance of which is still under investigation. pnas.org
| Species | Chromosomal Location of Major Beta-defensin Clusters | Approximate Number of Genes |
| Human | Chromosome 8p22-23, Chromosome 20. frontiersin.orgnih.govpnas.org | ~39. mdpi.com |
| Cattle | Chromosomes 8, 13, 23, 27. royalsocietypublishing.org | ~57. physiology.orgroyalsocietypublishing.org |
| Mouse | Chromosomes 2, 8, 14. pnas.org | ~43 novel genes identified in one study. pnas.org |
| Pig | Chromosomes 7, 14, 15, 17. mdpi.com | ~29. mdpi.com |
| Chicken | Chromosome 3q3.5-q3.7 (a single cluster). nih.gov | 13. nih.gov |
Molecular Biology and Post Translational Processing of Beta Defensin 7
Gene Expression Patterns and Regulation
The expression of beta-defensin genes is a complex process, with some members being produced continuously (constitutively) and others being switched on (induced) in response to specific triggers like microbial invasion or inflammation. auburn.eduaging-us.com
In contrast to many other beta-defensins that are widely expressed in epithelial tissues, Beta-defensin 7 exhibits a highly restricted basal expression profile. Current research indicates that its expression is tissue-enriched, primarily localized to the male reproductive system. uniprot.organtibodypedia.com Specifically, high levels of DEFB107 mRNA are found in the epididymis, with protein expression confirmed in the testis. uniprot.orgproteinatlas.organtibodypedia.com This specific localization suggests a specialized role in the innate immunity and potentially other physiological functions, such as sperm maturation, within the male reproductive tract. nih.gov Additionally, some evidence of expression has been noted in the intercalated nucleus of the medulla. maayanlab.cloud
Table 1: Basal Expression of this compound (DEFB107)
| Tissue | Expression Level | Location/Cell Type | Source(s) |
| Testis | High | Cytoplasmic | uniprot.orgproteinatlas.org |
| Epididymis | Enriched | - | antibodypedia.com |
| Medulla | Detected | Intercalated Nucleus | maayanlab.cloud |
The induction of most beta-defensins is a key component of the innate immune response, typically triggered by pathogens or inflammatory signals. aging-us.comnih.gov However, specific research into the inducible regulation of this compound is limited.
Pathogen-Associated Molecular Patterns (PAMPs) are molecules associated with groups of pathogens that are recognized by cells of the innate immune system through Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs). nih.govgoogle.com This recognition typically initiates a signaling cascade leading to the expression of antimicrobial peptides.
While many defensins are upregulated upon pathogen detection, studies on this compound present a contrasting finding. Research on nasopharyngeal and oropharyngeal samples from patients with SARS-CoV-2 showed that the expression of DEFB107B was significantly downregulated compared to uninfected individuals. medrxiv.orgnih.gov This suggests that certain pathogens may modulate the host's defensin (B1577277) response, potentially as an immune evasion strategy. medrxiv.org
Pro-inflammatory cytokines are key signaling molecules that regulate the immune response and can induce the expression of many beta-defensins. For example, the expression of human beta-defensin 2 (hBD-2) and human beta-defensin 3 (hBD-3) is known to be induced by cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interleukin-22 (IL-22). gsea-msigdb.orgnorthampton.ac.uknih.gov
However, there is currently no specific scientific evidence demonstrating that the expression of this compound is directly induced or modulated by IL-1β, TNF-α, Interferon-gamma (IFN-γ), IL-17, or IL-22. The regulatory pathways that link these specific cytokines to DEFB107 expression remain to be elucidated.
The promoters of many inducible beta-defensin genes contain binding sites for key transcription factors that drive their expression during an immune response. cshlp.org Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are critical transcription factors that are activated by various immune stimuli and are known to regulate the expression of defensins like hBD-2. frontiersin.orgnih.govcreativebiolabs.net
Direct experimental evidence linking NF-κB, AP-1, or Octamer Transcription Factor-1 (Oct-1) to the transcriptional regulation of the DEFB107 gene is not yet available in the scientific literature. While these factors are central to the regulation of other defensins, their specific role in controlling this compound expression has not been confirmed.
Intracellular signaling pathways are the downstream links between receptor activation at the cell surface and the activation of transcription factors in the nucleus. The Toll-like receptor (TLR) signaling pathway is fundamental for recognizing PAMPs and initiating an inflammatory response. gsea-msigdb.orgresearchgate.net Activation of TLRs often leads to the engagement of Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38), which in turn can activate transcription factors like AP-1 and NF-κB to induce defensin expression. nih.govthermofisher.com
Although the TLR and MAPK pathways are well-established mechanisms for the induction of other beta-defensins, there is a lack of research specifically demonstrating their involvement in regulating the expression of this compound. nih.gov Future studies are needed to determine if these canonical innate immunity pathways control DEFB107 expression.
Table 2: Summary of Inducible Expression Findings for this compound
| Stimulus Type | Specific Stimulus | Effect on DEFB107 Expression | Source(s) |
| Pathogen | SARS-CoV-2 | Significant Downregulation | medrxiv.orgnih.gov |
| Cytokines | IL-1β, TNF-α, IFN-γ, IL-17, IL-22 | No data available | - |
| Transcription Factors | NF-κB, AP-1, Oct-1 | No data available | - |
| Signaling Pathways | MAPK, TLRs | No data available | - |
Inducible Expression Mechanisms
Epigenetic Regulatory Mechanisms
The expression of β-defensin genes is intricately controlled by epigenetic mechanisms, including DNA methylation and histone modifications, which regulate chromatin accessibility and transcription factor binding. While research specifically targeting the epigenetic regulation of this compound (coded by the DEFB107B gene) is not extensively detailed, the principles governing other well-studied β-defensins, such as human β-defensin 1 (HBD-1) and human β-defensin 4 (HBD-4), provide a framework for its likely regulatory landscape.
Epigenetic silencing through the hypermethylation of CpG islands in gene promoter regions is a known mechanism for downregulating defensin expression. nih.govoup.com For instance, reduced expression of the DEFB1 gene (encoding HBD-1) has been linked to promoter hypermethylation in prostate cancer cells and atopic dermatitis. nih.govtandfonline.com Treatment of cells with DNA methyltransferase inhibitors (DNMTi), such as 2'-deoxy-5-azacytidine, has been shown to restore HBD-1 expression in normal human epidermal keratinocytes, indicating that DNA methylation plays a direct role in its transcriptional silencing. tandfonline.com Similarly, the expression of DEFB4 (encoding HBD-4) is suppressed by promoter hypermethylation in oral carcinoma cells. nih.gov It is plausible that the DEFB7 gene is also subject to similar regulation via DNA methylation, allowing for tissue-specific and context-dependent expression.
Histone modification is another critical layer of epigenetic control. The acetylation of histone proteins, managed by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is generally associated with a more open chromatin structure that facilitates gene transcription. tandfonline.com The inhibition of HDACs has been shown to induce the expression of various host defense peptides. nih.gov Specifically, HDAC1 has been identified as a key regulator of HBD-1 expression in lung epithelial cells. nih.govnih.gov The interplay between different epigenetic modifications, such as DNA methylation and histone deacetylation, can synergistically influence gene expression. nih.gov Pathogen-associated molecular patterns, like lipopolysaccharide (LPS), can trigger changes in histone modifications at defensin gene promoters, leading to induced expression as part of the innate immune response. mdpi.com
Table 1: Overview of Epigenetic Mechanisms Regulating β-Defensin Genes
| Epigenetic Mechanism | Target Gene Example(s) | Effect on Expression | Key Findings |
|---|---|---|---|
| DNA Methylation | DEFB1 (HBD-1), DEFB4 | Repression | Hypermethylation of promoter CpG sites is linked to gene silencing in certain cancers and inflammatory diseases. nih.govtandfonline.com |
| Histone Deacetylation | DEFB1 (HBD-1) | Repression | HDAC1 activity suppresses constitutive expression; HDAC inhibitors can induce expression. nih.govnih.gov |
| Synergistic Inhibition | Multiple host defense peptide genes | Induction | Combined use of HDAC inhibitors and DNA/histone methyltransferase inhibitors shows synergistic effects in inducing gene expression. nih.gov |
Post-Translational Modifications and Maturation
Beta-defensins are synthesized as inactive precursor proteins (prepropeptides) that must undergo a series of post-translational modifications (PTMs) to become mature, functional peptides. veterinaryworld.org These modifications are crucial for their activity, stability, and proper three-dimensional folding. The process typically involves proteolytic cleavage of signal and propeptide sequences, formation of disulfide bonds, and potentially other modifications like cyclization or amidation. prospecbio.comasm.orgimmunotools.de
Like other defensins, this compound is initially translated as a prepropeptide. The "pre" segment is a signal peptide that directs the nascent protein to the endoplasmic reticulum, after which it is cleaved. The remaining "pro" form (propeptide) is generally inactive. The activation of defensins requires further proteolytic cleavage to release the mature peptide. asm.org
The specific proteases responsible for activating β-defensins can vary. For some α-defensins, matrix metalloproteinase-7 (MMP-7) and trypsin are known activating enzymes. asm.orgnih.gov While MMP-7 has been shown to process the precursor of HBD-1, its role appears more common for α-defensin precursors than for β-defensin precursors. nih.govnih.gov The native three-dimensional structure of mature β-defensins, stabilized by disulfide bonds, generally protects them from further cleavage by proteases like MMP-7. nih.govnih.gov The variable nature of β-defensin prosequences suggests that a diverse range of proteases may be involved in their maturation. asm.org
The mature this compound peptide undergoes several key modifications that are essential for its structure and function.
Disulfide Bond Formation : A defining characteristic of all β-defensins is the presence of six conserved cysteine residues that form three intramolecular disulfide bonds. mdpi.comnih.gov These bonds create a stable, triple-stranded antiparallel β-sheet structure. frontiersin.org The specific connectivity for β-defensins is Cys¹-Cys⁵, Cys²-Cys⁴, and Cys³-Cys⁶. mdpi.comacs.org This rigid structure is indispensable for the peptide's antimicrobial activity and resistance to proteolysis. nih.govresearchgate.net
N-terminal Cyclization : Research on avian this compound (AvBD7) isolated from chicken bone marrow revealed the presence of an N-terminal pyroglutamic acid. asm.orgnih.gov This modification results from the cyclization of an N-terminal glutamine residue. asm.org N-terminal cyclization is a common feature of many bioactive peptides and is known to confer protection against degradation by aminopeptidases. asm.orgplos.org
C-terminal Amidation : This modification, while not yet documented for this compound, is frequently observed in other antimicrobial peptides, including avian β-defensin 1. asm.orgnih.gov C-terminal amidation involves the conversion of the C-terminal carboxyl group to an amide, which can increase the peptide's net positive charge and enhance its stability and antibacterial potency by stabilizing helical structures. asm.orgfrontiersin.org
O-Glycosylation : Glycosylation is another significant PTM found in some β-defensins, although it is not considered a universal feature. The most prominent example is human β-defensin 126 (DEFB126), which is heavily O-glycosylated. uniprot.orgnih.gov This glycosylation is critical for its role in sperm function, where it helps sperm penetrate cervical mucus and bind to the oviductal epithelium. nih.govoup.com This illustrates the functional diversity that PTMs can impart to the β-defensin family.
Each post-translational modification has a profound impact on the final properties of the this compound peptide.
The formation of the three specific disulfide bonds is paramount, as it locks the peptide into its characteristic β-sheet fold. frontiersin.orgresearchgate.net This tertiary structure is essential for its biological activity, creating the amphipathic conformation that allows it to interact with and disrupt microbial membranes. mdpi.comfrontiersin.org Without the correct disulfide bridging, β-defensins lose their structural integrity and antimicrobial function. nih.govresearchgate.net
N-terminal cyclization, as seen in the avian homolog of this compound, provides stability by protecting the peptide from enzymatic degradation in the host environment. asm.org This increased stability ensures a longer functional lifespan at sites of infection or inflammation.
Potential modifications like C-terminal amidation would further enhance the peptide's function by increasing its net positive charge, which strengthens the initial electrostatic attraction to negatively charged microbial surfaces. asm.orgfrontiersin.org This modification can also stabilize secondary structures that are important for membrane insertion and permeabilization. frontiersin.org The extensive O-glycosylation seen in specialized defensins like DEFB126 demonstrates how PTMs can bestow highly specific functions beyond direct antimicrobial action, such as mediating cell-cell interactions. oup.com
Table 2: Summary of Post-Translational Modifications in β-Defensins and their Functional Impact
| Modification | Example(s) | Role in Conformation & Function |
|---|---|---|
| Proteolytic Cleavage | All β-defensins | Releases the mature, active peptide from an inactive precursor. asm.orgimmunotools.de |
| Disulfide Bond Formation | All β-defensins | Stabilizes the essential triple-stranded β-sheet tertiary structure required for antimicrobial activity. mdpi.comfrontiersin.orgresearchgate.net |
| N-terminal Cyclization | Avian this compound | Forms pyroglutamic acid, protecting the peptide from degradation by exopeptidases and increasing stability. asm.orgnih.gov |
| C-terminal Amidation | Avian β-defensin 1 | Increases net positive charge and stabilizes helical structures, enhancing antimicrobial activity. asm.orgfrontiersin.org |
| O-Glycosylation | Human β-defensin 126 | Mediates specific biological functions, such as sperm-epithelium interaction, by creating a glycocalyx. uniprot.orgnih.govoup.com |
Compound List
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 2'-deoxy-5-azacytidine |
| Beta-defensin 1 (HBD-1) |
| Beta-defensin 4 (HBD-4) |
| This compound |
| Beta-defensin 126 (DEFB126) |
| Cysteine |
| Glutamine |
| Lipopolysaccharide (LPS) |
| Pyroglutamic acid |
Biological Functions and Mechanistic Insights of Beta Defensin 7
Antimicrobial Activities
Beta-defensins are a family of small, cationic peptides that play a crucial role in the innate immune system of vertebrates. wikipedia.orgfrontiersin.org As part of the first line of defense, they exhibit a broad range of antimicrobial activities against various pathogens. frontiersin.orgnih.gov
Spectrum of Microbicidal and Microbistatic Activity (Bacteria, Fungi, Enveloped Viruses, Parasites)
Beta-defensin 7 (BD-7), like other members of the beta-defensin family, demonstrates a wide spectrum of antimicrobial activity. nih.govfrontiersin.org This includes effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi and enveloped viruses. nih.govfrontiersin.orgphysiology.org The antimicrobial action of beta-defensins can be either microbicidal, meaning they directly kill the microorganisms, or microbistatic, where they inhibit their growth and reproduction. nih.gov
The avian this compound (AvBD7), isolated from chicken bone marrow, has been shown to possess a broad antibacterial spectrum. frontiersin.org It is effective against various Gram-negative and Gram-positive bacteria with minimum inhibitory concentrations (MICs) in the micromolar range. frontiersin.org For instance, the MIC of AvBD7 against a multidrug-resistant Salmonella Typhimurium strain was measured at 3.5 μM. frontiersin.org Studies on baboon θ-defensins, which are related to beta-defensins, also show that different isoforms, including BTD-7, have varying but significant antimicrobial activities against a range of bacterial and fungal test organisms. nih.gov
The antimicrobial efficacy of beta-defensins extends to fungi and some enveloped viruses. nih.govfrontiersin.orgnih.govasm.org While specific studies focusing solely on this compound's activity against a wide array of viruses and parasites are less common, the broader family of beta-defensins has been shown to be active against these pathogens. mdpi.comnih.gov For example, some human beta-defensins can inhibit the replication of HIV-1. nih.gov Furthermore, investigations into the role of beta-defensins in parasitic infections are an emerging area of research. mdpi.com
Table 1: Spectrum of Antimicrobial Activity of this compound and Related Defensins
| Defensin (B1577277) | Organism Type | Specific Organism (if specified) | Activity | Reference |
|---|---|---|---|---|
| Avian this compound (AvBD7) | Bacteria (Gram-negative) | Salmonella Typhimurium (multidrug-resistant) | Microbicidal (MIC of 3.5 μM) | frontiersin.org |
| Avian this compound (AvBD7) | Bacteria (Gram-negative and Gram-positive) | General | Broad-spectrum | frontiersin.org |
| Baboon θ-defensin 7 (BTD-7) | Bacteria and Fungi | Various test organisms | Antimicrobial | nih.gov |
| General Beta-defensins | Bacteria (Gram-positive and Gram-negative) | General | Microbicidal and Microbistatic | nih.govfrontiersin.orgphysiology.org |
| General Beta-defensins | Fungi | General | Antifungal | nih.govfrontiersin.orgnih.gov |
| General Beta-defensins | Enveloped Viruses | e.g., HIV-1 | Antiviral | nih.govfrontiersin.orgnih.gov |
| General Beta-defensins | Parasites | e.g., Cryptosporidium parvum, Toxoplasma gondii | Antiparasitic | mdpi.com |
Molecular Mechanisms of Microbial Inactivation
The antimicrobial action of beta-defensins is primarily attributed to their ability to interact with and disrupt microbial membranes. frontiersin.orgacs.org This interaction is facilitated by the cationic nature of these peptides, which allows them to bind to the negatively charged components of microbial cell surfaces. wikipedia.orgnih.govfrontiersin.org
A key mechanism of action for this compound and other beta-defensins is the disruption and permeabilization of microbial cell membranes. physiology.orgmdpi.comscbt.com Being cationic, they are electrostatically attracted to the negatively charged molecules on bacterial surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. wikipedia.orgmdpi.com This initial binding is followed by the insertion of the defensin's amphipathic structure into the lipid bilayer, which compromises the membrane's integrity. nih.govfrontiersin.org This disruption leads to the leakage of essential ions and metabolites from the cytoplasm, ultimately causing cell death. mdpi.commdpi.com
Following their insertion into the microbial membrane, beta-defensins can aggregate to form pores or channels. nih.govfrontiersin.orgscbt.com This pore formation is a critical step in the microbicidal process, as it creates a direct passage through the membrane. wikipedia.org The formation of these pores leads to a loss of membrane potential and the uncontrolled efflux of cytoplasmic contents, resulting in cell lysis. wikipedia.org While the exact structure of these pores can vary, they are a common feature of the antimicrobial mechanism of many defensins. pnas.org
In addition to direct membrane damage, some beta-defensins can interfere with the synthesis of the bacterial cell wall. nih.govfrontiersin.orgphysiology.org Research has shown that certain defensins can bind to lipid II, a precursor molecule essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall. asm.orgresearchgate.net By sequestering lipid II, these defensins inhibit the proper formation of the cell wall, leading to a weakened structure that is more susceptible to osmotic stress and lysis. frontiersin.orgasm.org This mechanism provides an additional and potent way for defensins to exert their antimicrobial effects.
The interaction of this compound and other beta-defensins with the microbial membrane leads to a rapid depolarization of the membrane potential. nih.govfrontiersin.orgphysiology.orgscbt.com The insertion of these cationic peptides into the negatively charged membrane disrupts the electrochemical gradient that is essential for many cellular processes, including ATP synthesis and nutrient transport. mdpi.comoup.com This loss of membrane potential is a key event in the killing process and often occurs quickly after the defensin binds to the bacterial surface. oup.com
Table 2: Mechanistic Insights into this compound's Antimicrobial Action
| Mechanism | Description | Key Molecular Interactions | Reference |
|---|---|---|---|
| Membrane Disruption and Permeabilization | The peptide inserts into and destabilizes the microbial cell membrane, causing leakage of cellular contents. | Electrostatic attraction between cationic defensin and anionic membrane components (LPS, teichoic acids). Insertion of amphipathic structure into the lipid bilayer. | physiology.orgmdpi.comscbt.com |
| Pore Formation | Aggregation of defensin molecules within the membrane to form transmembrane channels. | Self-assembly of defensin monomers into multimeric pore structures. | nih.govfrontiersin.orgscbt.com |
| Interference with Cell Wall Biosynthesis | Inhibition of the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. | Binding to lipid II, a precursor molecule in the peptidoglycan synthesis pathway. | nih.govfrontiersin.orgphysiology.orgasm.org |
| Prokaryotic Membrane Depolarization | Rapid dissipation of the electrochemical gradient across the microbial membrane. | Disruption of the membrane's electrical potential by the insertion of cationic peptides. | nih.govfrontiersin.orgphysiology.orgscbt.com |
Interaction with Microbial Toxins
The primary mechanism by which beta-defensins, including by extension BD-7, interact with microbial threats is through direct engagement with the microbial cell surface. acs.org As cationic peptides, they are electrostatically drawn to the negatively charged components of bacterial membranes. mdpi.compnas.org In Gram-negative bacteria, a key target is Lipopolysaccharide (LPS), also known as endotoxin, a major constituent of the outer membrane. acs.orgmdpi.comnih.gov In Gram-positive bacteria, the targets include peptidoglycan and teichoic or teichuronic acids. acs.orgmdpi.com
This interaction is not merely a prelude to microbial killing but also serves as a mechanism for toxin neutralization. plos.org Several human beta-defensins can bind directly to LPS, which can neutralize its inflammatory potential by preventing LPS from binding to its host cell receptors. plos.org Studies on human beta-defensin 3 (hBD-3), a well-characterized defensin, show it can suppress inflammatory responses induced by LPS. plos.orgfrontiersin.org While direct studies on BD-7's toxin neutralization are less common, the shared cationic nature and conserved function across the beta-defensin family suggest a similar capacity. frontiersin.orgnih.gov Research has shown that human and beta-defensins can target, destabilize, and inactivate bacterial protein toxins, indicating a protective role that extends beyond simple microbial destruction. frontiersin.org
Microbial Counter-Strategies and Resistance Mechanisms
Despite the effectiveness of defensins, bacteria have evolved various strategies to resist their antimicrobial actions. royalsocietypublishing.orgfrontiersin.org As these are general mechanisms of resistance against cationic antimicrobial peptides, they are applicable to the beta-defensin family.
Key Microbial Resistance Mechanisms: | Mechanism | Description | References | | :--- | :--- | :--- | | Proteolytic Degradation | Bacteria secrete proteases that can cleave and inactivate defensins. For example, the SpeB cysteine protease from Group A Streptococcus can fragment beta-defensins, and the ZapA metalloprotease from Proteus mirabilis degrades hBD-1. royalsocietypublishing.orgfrontiersin.org | | Surface Charge Modification | Bacteria can alter their surface to reduce its negative charge, thereby repelling cationic defensins. This can be achieved by modifying LPS or other surface polysaccharides. frontiersin.org | | Sequestration/Shielding | Bacteria can produce extracellular components, such as the polysaccharide intercellular adhesin (PIA) in Staphylococcus epidermidis or the capsule of Klebsiella pneumoniae, which can bind or trap defensins, preventing them from reaching the cell membrane. frontiersin.orgnih.gov Extracellular DNA released by bacteria can also bind to and protect against defensins like hBD-2. frontiersin.org | | Efflux Pumps | Some bacteria may utilize efflux pumps to actively transport defensins out of the cell, although this is a less commonly cited mechanism for defensins compared to other antibiotics. nih.gov | | Dormant Metabolic Status | Pathogens may adopt a dormant or slow-growing state, which has been associated with increased resistance to various antimicrobial peptides. nih.gov |
These strategies highlight the ongoing evolutionary arms race between host defenses and microbial pathogens.
Immunomodulatory Roles
Beyond their direct antimicrobial functions, beta-defensins are potent immunomodulators that bridge the innate and adaptive immune systems. oup.comnih.gov A primary mechanism for this is their ability to act as chemoattractants, recruiting key immune cells to sites of infection or inflammation. karger.commdpi.com
Chemoattraction of Immune Cells
At concentrations often lower than those required for direct microbial killing, beta-defensins signal to and recruit various leukocyte populations. frontiersin.orgkarger.com
Multiple members of the beta-defensin family are established chemoattractants for immature dendritic cells (DCs). mdpi.compnas.orgmdpi.com This activity is critical for initiating an adaptive immune response, as DCs are the most potent antigen-presenting cells. Human beta-defensins (hBDs) 1, 2, and 3 have been shown to recruit immature DCs, largely through interaction with the C-C chemokine receptor 6 (CCR6). karger.commdpi.comfrontiersin.org Murine beta-defensin 2 has also been shown to activate immature DCs via Toll-like receptor 4 (TLR4). acs.org While studies focusing specifically on BD-7 are limited, the functional conservation within the family strongly suggests a similar role. oup.com DEFB14, the mouse ortholog of hBD-3, effectively chemoattracts human CCR6-expressing cells, further supporting this function across species and defensin types. karger.com
Beta-defensins also selectively recruit memory T cells, which are vital for a rapid and effective secondary immune response. frontiersin.orgmdpi.com This chemoattraction is also primarily mediated through the CCR6 receptor, which is expressed on subsets of memory T cells. mdpi.comkarger.commdpi.com The ability of beta-defensins to attract both immature DCs and memory T cells to the same location facilitates efficient antigen presentation and the activation of adaptive immunity. pnas.org
Beta-defensins play a significant role in recruiting monocytes and macrophages to sites of inflammation. mdpi.complos.org Human beta-defensin 3 is a known chemoattractant for monocytes. karger.comscienceopen.com Research has demonstrated that hBD-3 and its mouse ortholog, Defb14, can induce the migration of monocytes and macrophages through the chemokine receptor CCR2. nih.govkarger.comfrontiersin.orgnih.gov Furthermore, studies on the avian ortholog, Avian this compound (AvBD7), have shown that it is taken up by murine macrophages and can exert intracellular antibacterial effects, indicating a direct and significant interaction with these phagocytic cells. frontiersin.org This recruitment is crucial for clearing pathogens and cellular debris. frontiersin.org
Summary of Beta-Defensin Chemoattractant Activity:
| Immune Cell Type | Key Beta-Defensins Involved | Primary Receptor(s) | References |
|---|---|---|---|
| Immature Dendritic Cells | hBD-1, hBD-2, hBD-3, mBD-2, DEFB14 | CCR6, TLR4 | mdpi.comkarger.commdpi.compnas.orgmdpi.comfrontiersin.orgnih.gov |
| Memory T Cells | hBD-1, hBD-2 | CCR6 | mdpi.comfrontiersin.orgkarger.commdpi.com |
| Monocytes / Macrophages | hBD-3, DEFB14, AvBD7 | CCR2 | nih.govfrontiersin.orgkarger.comfrontiersin.orgnih.gov |
Compound Reference Table
Neutrophils
While research on the direct and specific effects of this compound on neutrophils is still emerging, the broader family of β-defensins is known to have significant interactions with these critical innate immune cells. Neutrophils are a primary component of the first line of defense against invading pathogens. oup.com β-defensins, in general, can act as chemoattractants for neutrophils, guiding them to sites of infection and inflammation. oup.comasm.org For instance, human β-defensin 2 (hBD-2) has been shown to be a chemotactic agent for human neutrophils, particularly when they have been treated with tumor necrosis factor-alpha (TNF-α). oup.commdpi.com
Furthermore, some β-defensins can modulate neutrophil lifespan by suppressing apoptosis (programmed cell death). oup.comnih.gov This prolonged survival of neutrophils at an infection site can enhance the clearance of microorganisms. nih.gov For example, human β-defensin 3 (hBD-3) has been demonstrated to inhibit neutrophil apoptosis by binding to the chemokine receptor CCR6 on the neutrophil surface. nih.gov This interaction leads to an increase in the anti-apoptotic protein Bcl-xL and inhibits the activity of caspase 3, a key executioner enzyme in the apoptotic pathway. nih.gov Although these findings relate to other β-defensins, they provide a framework for investigating whether this compound possesses similar capabilities in modulating neutrophil function.
Immature Dendritic Cells
Receptor Interactions and Signaling
This compound, like other members of the β-defensin family, exerts its immunomodulatory effects through interactions with various cell surface receptors. These interactions trigger intracellular signaling cascades that lead to a range of cellular responses.
Chemokine Receptors (e.g., CCR6, CCR2, CXCR4)
A significant body of evidence points to the interaction of β-defensins with chemokine receptors, which are typically activated by chemokines to direct immune cell migration.
CCR6: Several human β-defensins, including hBD-1, hBD-2, and hBD-3, have been shown to interact with C-C chemokine receptor 6 (CCR6). mdpi.comacs.org This receptor is expressed on various immune cells, including immature dendritic cells, memory T cells, and neutrophils. mdpi.com The interaction of β-defensins with CCR6 can induce the migration of these cells to sites of microbial invasion, thereby linking the innate and adaptive immune responses. researchgate.net For instance, the chemotactic effect of β-defensins on immature dendritic cells and memory T cells is sensitive to pertussis toxin, indicating the involvement of a Gαi protein-coupled receptor like CCR6. mdpi.comfrontiersin.org
CCR2: Research has also identified C-C chemokine receptor 2 (CCR2) as a receptor for certain β-defensins. nih.gov Human β-defensin 2 and 3, along with their mouse orthologs, have been shown to bind to and induce the migration of cells expressing CCR2, such as monocytes and macrophages. nih.gov This interaction provides a mechanism for the recruitment of these phagocytic cells to inflammatory sites. nih.gov Pre-incubation of human monocytes with the CCR2 ligand CCL2/MCP-1 can abolish the migration induced by β-defensins, further supporting the role of CCR2 in this process. nih.gov
CXCR4: The interaction of β-defensins with C-X-C chemokine receptor 4 (CXCR4) has also been investigated. Some studies have suggested that hBD-2 and hBD-3 can down-regulate the surface expression of CXCR4 on peripheral blood mononuclear cells. scienceopen.com However, direct binding and chemoattraction of CXCR4-expressing cells by β-defensin fusion proteins have not been consistently demonstrated, suggesting that the interaction may be indirect or context-dependent. nih.gov
| Receptor | Interacting Beta-defensins | Key Findings |
| CCR6 | hBD-1, hBD-2, hBD-3 | Mediates chemotaxis of immature dendritic cells, memory T cells, and neutrophils. mdpi.comfrontiersin.org |
| CCR2 | hBD-2, hBD-3 and their mouse orthologs | Induces migration of monocytes and macrophages. nih.gov |
| CXCR4 | hBD-2, hBD-3 | May down-regulate receptor expression, but direct interaction is debated. nih.govscienceopen.com |
Toll-like Receptors (e.g., TLR1, TLR2, TLR4)
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a central role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). mdpi.comelsevier.es Emerging evidence indicates that β-defensins can also interact with TLRs, thereby modulating immune responses.
TLR1 and TLR2: Human β-defensin 3 has been shown to activate professional antigen-presenting cells, such as monocytes and myeloid dendritic cells, through a mechanism dependent on TLR1 and TLR2. nih.gov This interaction leads to the activation of the MyD88-dependent signaling pathway and subsequent production of inflammatory cytokines. nih.govnih.gov
TLR4: In mice, murine β-defensin 2 (mBD-2) has been reported to activate dendritic cells via a TLR4-dependent mechanism. nih.gov This interaction promotes the maturation of dendritic cells, leading to the stimulation of T cells and the initiation of an adaptive immune response. nih.gov
It is important to note that the interaction between β-defensins and TLRs can also have suppressive effects under certain conditions. For example, hBD-3 has been shown to suppress the induction of TNFα and IL-6 in LPS-treated macrophages, suggesting a complex regulatory role. nih.gov
| Receptor | Interacting Beta-defensins | Key Findings |
| TLR1/TLR2 | hBD-3 | Activates monocytes and myeloid dendritic cells, leading to cytokine production. nih.govnih.gov |
| TLR4 | mBD-2 | Induces maturation of dendritic cells and stimulates an adaptive immune response. nih.gov |
G Protein-Coupled Receptors (GPCRs)
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a fundamental role in signal transduction. nih.govwikipedia.org The interaction of β-defensins with chemokine receptors, which are a class of GPCRs, has been discussed above. The involvement of GPCRs is often inferred from the sensitivity of cellular responses to pertussis toxin (PTx), which inhibits signaling through Gαi proteins. mdpi.comfrontiersin.org For example, the chemotactic effects of β-defensins on T cells and immature dendritic cells are inhibited by PTx, suggesting mediation by a Gαi protein-coupled receptor. mdpi.com
Other Receptors (e.g., Mas-related gene X2, Formyl Peptide Receptors)
In addition to chemokine and Toll-like receptors, β-defensins have been found to interact with other receptor types.
Mas-related gene X2 (MrgX2): Human β-defensins, particularly hBD-2 and hBD-3, can activate human mast cells by interacting with the Mas-related gene X2 (MrgX2), a G protein-coupled receptor. nih.govnih.gov This interaction leads to mast cell degranulation and the release of inflammatory mediators. nih.govnih.gov Interestingly, this activation appears to involve both PTx-sensitive and insensitive signaling pathways. nih.gov
Formyl Peptide Receptors (FPRs): While the direct interaction of this compound with Formyl Peptide Receptors has not been extensively studied, another antimicrobial peptide, LL-37, is known to suppress neutrophil apoptosis via the low-affinity formyl peptide receptor-like 1 (FPRL1). oup.com This provides a potential avenue for future research into the mechanisms of β-defensin action.
Modulation of Immune Cell Activation and Function
Through their interactions with various receptors, β-defensins can modulate the activation and function of a wide range of immune cells, thereby bridging the innate and adaptive immune systems. wikipedia.org
The chemoattractant properties of β-defensins for neutrophils, monocytes, dendritic cells, and T cells are a key aspect of their immunomodulatory function. wikipedia.orgmdpi.com By recruiting these cells to sites of infection, β-defensins help to initiate and amplify the immune response. nih.gov
Furthermore, β-defensins can directly activate immune cells. As mentioned, they can induce the maturation of dendritic cells, enhance the phagocytic capacity of macrophages, and cause the degranulation of mast cells. wikipedia.orgmdpi.com They also stimulate the production of pro-inflammatory cytokines and chemokines by various cell types, further contributing to the inflammatory response. nih.govmdpi.com
The ability of β-defensins to influence both the recruitment and activation of immune cells highlights their multifaceted role as key regulators of host defense.
Dendritic Cell Maturation and Co-stimulatory Molecule Expression
Beta-defensins, as key components of the innate immune system, play a pivotal role in bridging innate and adaptive immunity by influencing dendritic cells (DCs), the most potent antigen-presenting cells (APCs). jmb.or.krnih.gov Murine beta-defensin 2 (mBD2), an ortholog of human beta-defensin 4 (which has structural and functional similarities to other beta-defensins), has been shown to directly act on immature dendritic cells as an endogenous ligand for Toll-like receptor 4 (TLR4). researchgate.net This interaction is a critical event that induces the maturation of dendritic cells. researchgate.net The maturation process is characterized by the upregulation of co-stimulatory molecules, which are essential for the activation of T cells. oup.com
Specifically, beta-defensins can induce the expression of crucial co-stimulatory molecules such as CD80, CD86, and CD40 on monocytes and dendritic cells. researchgate.netnih.gov For instance, human beta-defensin 3 (hBD-3) has been demonstrated to induce these molecules on human monocytes and myeloid DCs in a manner dependent on TLR1 and TLR2. nih.govfrontiersin.orgnih.gov The expression of these molecules is a hallmark of mature, fully competent APCs. oup.com CD80 and CD86 are ligands for the T-cell receptor CD28, providing the critical "second signal" for T-cell activation, while the interaction between CD40 on DCs and CD40L on T cells is crucial for the final maturation of dendritic cells. oup.comnih.gov This capacity to promote DC maturation and enhance the expression of co-stimulatory molecules underscores the role of beta-defensins in initiating and shaping the adaptive immune response. researchgate.netnih.gov
| Co-stimulatory Molecule | Function in Immune Response | Reference |
| CD80 (B7-1) | Provides a crucial secondary signal for T-cell activation upon binding to CD28. | researchgate.netfrontiersin.org |
| CD86 (B7-2) | Predominant co-stimulatory molecule in the early phase of an immune reaction, delivering activation signals to T cells. | researchgate.netoup.comfrontiersin.org |
| CD40 | Interaction with CD40L on T cells is vital for the final maturation and activation of dendritic cells. | researchgate.netfrontiersin.org |
Cytokine and Chemokine Production by Immune Cells
Beta-defensins are potent modulators of immune cell function, capable of inducing the production and secretion of a wide array of cytokines and chemokines. This activity further highlights their role as "alarmins" that recruit and activate other immune cells to sites of infection or inflammation. frontiersin.orgnih.gov Treatment of various cell types, including keratinocytes, monocytes, and mast cells, with beta-defensins leads to the enhanced expression of pro-inflammatory mediators. nih.gov
For example, human beta-defensins 2, 3, and 4 have been shown to increase the expression of monocyte chemoattractant protein-1 (MCP-1/CCL2), macrophage inflammatory protein-3α (MIP-3α/CCL20), RANTES (CCL5), IL-6, IL-10, and interferon-γ inducible protein-10 (IP-10/CXCL10) in keratinocytes. frontiersin.orgnih.gov Similarly, human beta-defensin 3 (hBD-3) stimulates human monocytes to produce inflammatory cytokines such as IL-1β, IL-6, and IL-8 through a TLR1/2-dependent mechanism. nih.govnih.gov Mast cells, when stimulated by beta-defensins, can secrete the pruritogenic cytokine IL-31, as well as other mediators like histamine. nih.govaai.org The induction of these signaling molecules amplifies the immune response by recruiting a diverse population of immune cells, including T cells, immature dendritic cells, monocytes, and neutrophils, to the affected tissue. frontiersin.orgmdpi.com
| Cytokine/Chemokine | Producing Cell Type (Stimulated by β-defensins) | Key Function | Reference |
| IL-1β | Monocytes, Macrophages | Pro-inflammatory, pyrogenic | nih.govnih.govd-nb.info |
| IL-6 | Monocytes, Macrophages, Keratinocytes | Pro-inflammatory, acute phase response | nih.govfrontiersin.orgnih.govd-nb.info |
| IL-8 (CXCL8) | Monocytes, Airway Smooth Muscle Cells | Neutrophil chemoattractant | nih.govscienceopen.com |
| IL-10 | Keratinocytes, Macrophages | Primarily anti-inflammatory, regulatory | frontiersin.orgmdpi.comnih.gov |
| IL-31 | Mast Cells | Pruritus (itching), inflammation | nih.govaai.org |
| TNF-α | Macrophages | Pro-inflammatory, apoptosis, acute phase response | d-nb.infomdpi.comnih.gov |
| CCL2 (MCP-1) | Keratinocytes | Monocyte chemoattractant | frontiersin.orgnih.gov |
| CCL20 (MIP-3α) | Keratinocytes | Chemoattractant for lymphocytes and dendritic cells | frontiersin.orgnih.gov |
Links to Adaptive Immunity (e.g., Enhanced Antigen-Specific Responses)
Beta-defensins serve as a critical link between the innate and adaptive immune systems, translating the initial recognition of pathogens into a robust and specific long-term immune response. jmb.or.kroup.comfrontiersin.org Their ability to mobilize and activate dendritic cells is fundamental to this role. researchgate.netnih.govnih.gov By inducing DC maturation and the expression of co-stimulatory molecules, beta-defensins ensure that these antigen-presenting cells can effectively prime naive T cells, thereby initiating an antigen-specific adaptive response. researchgate.netnih.gov
Experimental evidence supports the function of beta-defensins as potent immune adjuvants. oup.com For instance, when co-administered with an antigen like ovalbumin in mice, human beta-defensins 1 and 2 enhanced the antigen-specific IgG response. nih.gov Furthermore, fusing murine beta-defensins to non-immunogenic antigens rendered those antigens immunogenic, a process attributed to the defensin's ability to bind the chemokine receptor CCR6 on immature dendritic cells and recruit them. nih.govfrontiersin.org This recruitment facilitates antigen uptake, processing, and presentation, which are prerequisites for activating a broad and durable adaptive immune response. jmb.or.kr These findings highlight that beta-defensins not only participate in the immediate, non-specific defense against microbes but also play a crucial role in shaping the subsequent, highly specific cellular and humoral immunity. jmb.or.kroup.com
Dichotomous Pro-inflammatory and Anti-inflammatory Effects (Concentration and Context-Dependent)
Beta-defensins exhibit a remarkable functional duality, acting as either pro-inflammatory or anti-inflammatory agents depending on the specific context, concentration, and cellular environment. nih.govresearchgate.net This dichotomous nature allows for a finely tuned immune response, promoting inflammation to clear pathogens while also being capable of suppressing it to prevent excessive tissue damage. nih.govnih.gov
Under certain conditions, beta-defensins act as classic "alarmins," promoting inflammation by inducing the production of pro-inflammatory cytokines and recruiting immune cells. frontiersin.orgnih.gov For example, at high concentrations, porcine beta-defensin 114 (pBD114) was found to significantly promote the secretion of pro-inflammatory TNF-α in macrophages. mdpi.comnih.gov However, in other contexts, beta-defensins can have a suppressive effect. The same pBD114, at a lower concentration, significantly decreased the production of TNF-α in macrophages that were already stimulated with a strong inflammatory agent (LPS). mdpi.comnih.gov Similarly, human beta-defensin 3 (hBD-3) can suppress cytokine responses in macrophages activated by TLR4 ligands. nih.govnih.gov This suggests that beta-defensins can amplify danger signals in a healthy state but can also dampen an excessive inflammatory response during active infection or inflammation, contributing to the resolution phase and a return to homeostasis. nih.govresearchgate.net
| Condition | Effect of Beta-defensin | Observed Outcome | Reference |
| High Concentration (e.g., 100 µg/mL pBD114) | Pro-inflammatory | Increased secretion of TNF-α and IL-10 by macrophages. | mdpi.comnih.govpreprints.org |
| Low Concentration in the presence of LPS (e.g., 10 µg/mL pBD114) | Anti-inflammatory | Decreased LPS-induced secretion of TNF-α by macrophages. | mdpi.comnih.govpreprints.org |
| Presence of TLR4 ligand (LPS) + hBD3 | Anti-inflammatory | Decrease in pro-inflammatory cytokine responses in primary macrophages. | nih.govnih.gov |
Regulation of Apoptosis in Immune Cells (e.g., Neutrophil Apoptosis)
Beta-defensins can modulate the programmed cell death (apoptosis) of immune cells, particularly neutrophils, which is a critical process for the resolution of inflammation. nih.gov By regulating the lifespan of these cells, beta-defensins can influence the duration and intensity of the inflammatory response.
Specifically, human beta-defensin 3 (hBD-3) has been identified as a potent inhibitor of spontaneous neutrophil apoptosis in a dose-dependent manner, an effect not significantly observed with hBD-1, -2, or -4. scienceopen.comoup.com The mechanism underlying this anti-apoptotic effect involves the modulation of key regulatory proteins. hBD-3 has been shown to downregulate the pro-apoptotic protein Bid and upregulate the anti-apoptotic protein Bcl-xL. frontiersin.orgscienceopen.com This leads to the inhibition of mitochondrial membrane potential changes and a decrease in the activity of caspase-3, a central executioner enzyme in the apoptotic cascade. frontiersin.orgscienceopen.comoup.com This action appears to be mediated through the chemokine receptor CCR6 on the neutrophil surface. scienceopen.comoup.com By prolonging the lifespan of neutrophils, beta-defensins can enhance the host's ability to clear invading microorganisms, representing a pro-inflammatory event beneficial for host defense. nih.govoup.com
Other Biological Functions
Role in Epithelial Barrier Integrity
Beyond their direct antimicrobial and immunomodulatory functions, beta-defensins play a crucial role in maintaining the integrity of epithelial barriers, which serve as the body's first line of defense. nih.govfrontiersin.org This function is vital in tissues constantly exposed to microbes, such as the skin and mucosal surfaces of the respiratory, intestinal, and genitourinary tracts. nih.govmdpi.com
Studies have shown that antimicrobial peptides, including beta-defensins, contribute to the ability of corneal epithelial cells to resist traversal by bacteria like Pseudomonas aeruginosa. nih.gov Human beta-defensin 2 (hBD-2) has been shown to contribute to the maintenance of the epithelial barrier by blocking apoptosis mediated by factors like TRAIL and by promoting wound healing. scienceopen.com In the context of inflammation, which can compromise barrier function, beta-defensins can have a protective effect. For example, in inflamed human amniotic epithelial cells, beta-defensin 2 helps preserve the barrier by restoring the expression of the cell adhesion molecule E-cadherin while reducing the expression of Snail, a protein that downregulates E-cadherin. mdpi.com This protective role in preserving tight junctions and cell adhesion is critical for preventing the translocation of pathogens and toxins from the lumen into the body. frontiersin.orgmdpi.com
Contributions to Wound Healing and Tissue Repair
Beta-defensins are recognized as significant contributors to the intricate process of wound healing and tissue repair, extending their functionality beyond their primary antimicrobial actions. genecards.orgmdpi.com While direct and extensive research on the specific role of this compound (also known as DEFB107A) in these processes is not yet widely available, the functions of other well-studied human beta-defensins (hBDs) provide a strong framework for its potential contributions. The upregulation of DEFB107A has been noted in models of ocular scarring, suggesting its involvement in tissue remodeling and the healing response. ucl.ac.uk
The healing cascade involves a coordinated sequence of inflammation, cell proliferation, and tissue remodeling. Beta-defensins participate in multiple stages of this process. mdpi.comresearchgate.net For instance, hBD-2 and hBD-3 are known to be upregulated at wound sites, where they stimulate the migration and proliferation of key skin cells like keratinocytes and fibroblasts. nih.govfrontiersin.org This activity is crucial for re-epithelialization, the process of closing the wound surface. uniprot.org The mechanism often involves the activation of the epidermal growth factor receptor (EGFR) and subsequent signaling pathways, such as the STAT pathway. frontiersin.orgscispace.com
Furthermore, beta-defensins contribute to the dermal reconstitution by influencing fibroblasts and the accumulation of the collagen matrix. researchgate.net They can indirectly stimulate fibroblast migration, a critical step for rebuilding the dermal tissue. researchgate.net Beyond epithelial and dermal repair, beta-defensins like hBD-2 and hBD-3 also promote angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the healing tissue. scispace.com
The expression of these peptides is often induced by growth factors that are themselves important in tissue regeneration, such as Transforming Growth Factor-alpha (TGF-α) and Insulin-like Growth Factor I (IGF-I). mdpi.com This highlights the integration of beta-defensins into the broader network of signaling molecules that govern tissue repair.
Table 1: Documented Roles of Human Beta-Defensins in Wound Healing
| Defensin | Cell Type Affected | Documented Function in Wound Healing | Citation |
|---|---|---|---|
| hBD-2 | Keratinocytes, Fibroblasts | Stimulates migration and proliferation; Promotes intestinal wound healing. nih.govuniprot.org | nih.govuniprot.org |
| hBD-3 | Keratinocytes, Fibroblasts | Promotes migration and proliferation; Induces cytokine/chemokine expression; Promotes angiogenesis. nih.govscispace.com | nih.govscispace.com |
| DEFB107A (this compound) | Fibroblasts | Upregulated in an in vitro model of ocular scarring, suggesting a role in tissue remodeling. | ucl.ac.uk |
Beta-defensins as Alarmins
The concept of "alarmins" describes endogenous molecules that are released upon cell or tissue damage to signal danger to the immune system. genecards.orgnih.gov Beta-defensins are increasingly recognized as functioning alarmins, bridging the gap between innate and adaptive immunity. genecards.orgnih.gov They fulfill the central criteria of alarmins by recruiting and activating innate immune cells and promoting subsequent adaptive immune responses. genecards.org
While specific studies detailing the alarmin functions of this compound are scarce, its classification within the beta-defensin family and its role in the innate immune response strongly suggest it partakes in these signaling pathways. genecards.orgbiogps.org The alarmin activity of other human beta-defensins, particularly hBD-2 and hBD-3, has been well-documented. At concentrations much lower than those required for direct antimicrobial activity, these peptides act as potent chemoattractants for a variety of immune cells. string-db.org
For example, hBD-2 and hBD-3 can recruit memory T-cells, immature dendritic cells, neutrophils, and mast cells to sites of inflammation or injury. string-db.orgwikipedia.org This recruitment is mediated through interactions with chemokine receptors, such as CCR6 for hBD-2. frontiersin.org By attracting these cells, beta-defensins initiate and amplify the inflammatory response necessary to clear pathogens and cellular debris.
Furthermore, beta-defensins can directly activate immune cells. HBD-2 can act as a natural ligand for Toll-like receptor 4 (TLR4), leading to the maturation of dendritic cells, which are crucial for initiating an adaptive immune response. frontiersin.org HBD-3 has been shown to activate monocytes via TLR1 and TLR2. acs.org By promoting the uptake of self-DNA by plasmacytoid dendritic cells, hBD-2 and hBD-3 can enhance the production of interferons, further contributing to the inflammatory milieu. acs.orgbiorxiv.org This multifaceted signaling capacity solidifies the role of beta-defensins as key alarmins in host defense.
Table 2: Alarmin Functions of Human Beta-Defensins
| Defensin | Immune Cell Target | Alarmin Function | Citation |
|---|---|---|---|
| hBD-2 | Immature Dendritic Cells, T-cells, Mast Cells | Chemoattraction via CCR6; Activation via TLR4. wikipedia.orgfrontiersin.org | wikipedia.orgfrontiersin.org |
| hBD-3 | Monocytes, Neutrophils, Mast Cells | Chemoattraction; Activation via TLR1/TLR2; Enhances DNA uptake by pDCs. string-db.orgacs.org | string-db.orgacs.org |
| This compound (DEFB107A) | Not specified | Implicated in innate immune response and defense against bacteria. | biogps.org |
Research Methodologies and Experimental Models in Beta Defensin 7 Studies
Genomic and Transcriptomic Approaches
Genomic and transcriptomic studies are fundamental to understanding the genetic basis, evolution, and regulation of beta-defensins.
Comparative genomics is a powerful tool for identifying and annotating beta-defensin genes across different species. By comparing the genomes of species like humans, cattle, sheep, and pigs, researchers can identify conserved gene clusters and orthologous sequences. physiology.orgnih.govresearchgate.net
Methodology:
BLAST Analysis: Basic Local Alignment Search Tool (BLAST) is used to search genomic databases for sequences similar to known beta-defensin genes. For instance, previously identified human or bovine beta-defensin sequences are used as queries to find related genes in a target genome, such as the porcine genome. nih.gov
Synteny Analysis: This involves comparing the gene order and arrangement in chromosomal regions between species. Beta-defensin genes are often found in conserved clusters. For example, studies have revealed structural conservation of beta-defensin syntenic regions on specific chromosomes in pigs, humans, and cattle. nih.gov In the bovine genome, four distinct beta-defensin gene clusters have been identified, and a similar organization is observed in sheep. physiology.orgul.ie
Gene Annotation: Once identified, putative gene sequences are annotated to determine their structure, including exons and introns. This process helps in distinguishing functional genes from pseudogenes.
Key Findings:
Through comparative approaches, 17 previously unreported porcine β-defensin (pBD) genes were identified, bringing the total to 29 in the pig genome. nih.gov
In sheep, a comparative study using the bovine genome as a reference identified 43 beta-defensin genes with high similarity (>70%) to their bovine orthologs, located in four clusters across the genome. researchgate.netul.ie
Gene expression analysis reveals the conditions under which beta-defensin genes, including DEFB107, are transcribed. Quantitative Polymerase Chain Reaction (qPCR) and RNA sequencing (RNA-seq) are the primary methods used.
Methodology:
RNA Sequencing (RNA-seq): This high-throughput method provides a comprehensive snapshot of the entire transcriptome. It allows for the identification of differentially expressed genes (DEGs) between different conditions, such as infected versus non-infected tissues. mdpi.compreprints.org For example, RNA-seq was used to analyze the transcriptomes of mouse skin infected with S. aureus to understand the role of defensins in the immune response. nih.gov
Quantitative PCR (qPCR): This technique is used to measure the expression level of specific genes. It is often employed to validate the results obtained from RNA-seq. mdpi.compreprints.org In a study on COVID-19, qPCR was used to examine the expression of defensin (B1577277) genes from nasopharyngeal/oropharyngeal swab samples. medrxiv.org The cycle threshold (Ct) value is used to determine the relative abundance of the gene transcript, often normalized against a housekeeping gene like GAPDH. medrxiv.org
Key Findings:
In a study analyzing samples from COVID-19 patients, several beta-defensin genes, including DEFB107B, were found to be significantly downregulated in SARS-CoV-2 positive samples compared to controls. medrxiv.org
RNA-seq analysis of porcine macrophages (RAW264.7 cells) revealed that porcine beta-defensins can significantly alter the expression of hundreds of genes, many of which are involved in key immune signaling pathways like TNF, MAPK, and NF-kappa B. mdpi.compreprints.org
Table 1: Expression Level of Beta-defensin 107 in SARS-CoV-2 Infection This table shows the mean Cycle Threshold (Ct) values from qPCR analysis for the DEFB107B gene in SARS-CoV-2 positive and negative samples. A higher Ct value indicates lower gene expression.
| Gene Name | Sample Group | Mean Ct Value | Standard Deviation |
| DEFB107B | COVID-19 Negative | 32.25 | 1.83 |
| DEFB107B | COVID-19 Positive | 34.69 | 1.15 |
Data sourced from a study on defensin gene expression in SARS-CoV-2 infection. medrxiv.org
The genomic region on human chromosome 8p23.1, which contains a cluster of beta-defensin genes including DEFB4A, DEFB103, and DEFB107, is known to be highly variable in copy number among individuals. oup.com Accurately quantifying this copy number variation (CNV) is crucial for disease association studies but presents significant technical challenges. oup.complos.org
Methodology:
Paralogue Ratio Test (PRT): This is considered a robust technique for genotyping multiallelic CNVs. researchgate.net PRT works by co-amplifying a 'test' locus from the copy-variable region and a 'reference' locus of constant copy number from elsewhere in the genome using a single primer pair. The ratio of the resulting products, which can be distinguished by length or sequence, provides an accurate measure of the copy number. oup.com
Quantitative Real-Time PCR (qPCR): While commonly used, qPCR can be less reliable for beta-defensin CNV. It is sensitive to DNA quality, which can lead to systematic biases and potentially false associations in studies. plos.org The method compares the amplification of a target gene (e.g., DEFB103) to a reference gene with a known stable copy number (e.g., RNaseP). plos.org
Triplex Assay: This is an advanced PRT-based method that combines multiple PRT systems to improve the accuracy of copy number determination for the complex beta-defensin region. oup.com
Key Findings:
Beta-defensin CNV typically ranges from 2 to 7 copies per diploid genome in most populations, but can be as high as 12. plos.orgresearchgate.net
Comparative studies have shown that PRT-based methods are more accurate and less prone to systematic bias from DNA quality than qPCR for measuring beta-defensin copy number. plos.org
CNV in the beta-defensin cluster has been associated with susceptibility to inflammatory conditions such as Crohn's disease and psoriasis, although some findings have been conflicting, highlighting the need for accurate quantification methods. oup.com
Gene Expression Analysis (e.g., qPCR, RNA-seq)
Proteomic and Structural Characterization Techniques
Once the gene is expressed, the resulting peptide must be purified and its structure determined to understand its function.
The purification of beta-defensin peptides from biological samples or synthetic preparations is a multi-step process, with mass spectrometry being essential for verification.
Methodology:
Chromatography: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the cornerstone of defensin purification. nih.gov Crude peptide extracts are loaded onto a column (e.g., a C18 column) and peptides are separated based on their hydrophobicity. asm.orgacs.org Affinity chromatography can also be used as an initial purification step. asm.org
Mass Spectrometry (MS): This technique is used to determine the precise molecular weight of the purified peptide, confirming its identity and purity. nih.govmdpi.com Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are common MS methods used. acs.orgmdpi.com MS is also critical for verifying the correct formation of disulfide bonds and analyzing post-translational modifications. asm.orgasm.org
Key Findings:
A combination of affinity and reverse-phase chromatography was successfully used to purify avian β-defensin 11 (AvBD11) from hen egg vitelline membranes. asm.org
Mass spectrometry analysis confirmed the molecular weight of AvBD11 and was used to identify the presence of six internal disulfide bonds. asm.org
In studies of synthetic beta-defensin derivatives, RP-HPLC is used to purify the peptide after each step of oxidative folding, and mass spectrometry confirms that the correct disulfide bridges have been formed. asm.orgmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of peptides like beta-defensins in solution. mdpi.comresearchgate.net This provides critical insights into the structure-activity relationship.
Methodology:
Sample Preparation: For NMR, peptides must be highly pure and are often isotopically labeled with ¹⁵N and/or ¹³C, which can be achieved through recombinant expression methods. mdpi.com The analysis is often performed in the presence of membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, to simulate the peptide's interaction with bacterial membranes. mdpi.com
NMR Experiments: A series of multidimensional NMR experiments (e.g., HSQC, NOESY) are conducted to assign chemical shifts to each atom in the peptide and to measure distances between protons that are close in space. researchgate.netnih.gov
Structure Calculation: The distance restraints obtained from the NMR data are used in computational software to calculate an ensemble of structures that fit the experimental data. The resulting model reveals the peptide's secondary and tertiary structure, including its characteristic β-sheet fold. mdpi.comresearchgate.net
Key Findings:
NMR has been used to solve the structures of several human beta-defensins, including hBD-2 and hBD-3. mdpi.comnih.gov
The characteristic structure of a beta-defensin consists of a triple-stranded, antiparallel β-sheet stabilized by a specific pattern of three disulfide bonds (Cys¹-Cys⁵, Cys²-Cys⁴, Cys³-Cys⁶). acs.orgmdpi.com Some beta-defensins also possess a short helical region. mdpi.com
NMR studies have shown that some beta-defensins, such as hBD-3, can form dimers in solution, which may be linked to their potent antimicrobial activity. mdpi.com
Peptide Purification and Mass Spectrometry Analysis
In Vitro and Ex Vivo Functional Assays
In vitro and ex vivo studies are fundamental to characterizing the direct activities of Beta-defensin 7, including its antimicrobial efficacy and its interaction with the immune system.
Antimicrobial Susceptibility Testing
The primary function of this compound as an antimicrobial peptide is quantified using susceptibility tests that determine its potency against various pathogens. A common method is the radial diffusion assay, which is used to establish the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. nih.gov
For Avian this compound (AvBD7), these assays have demonstrated a broad spectrum of activity against both Gram-negative and Gram-positive bacteria. nih.gov For instance, AvBD7, which can be isolated from chicken bone marrow, has been tested against multidrug-resistant strains of Salmonella. mdpi.comnih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Avian this compound (AvBD7)
| Microorganism | Strain | MIC (μM) | MIC (mg/L) | Reference |
|---|---|---|---|---|
| Salmonella Typhimurium | DT104 BN10055 | 3.5 | 19.0 | mdpi.comnih.gov |
| Escherichia coli | ATCC 25922 | Data not available | Data not available | mdpi.com |
| Staphylococcus aureus | ATCC 29740 | Data not available | Data not available | mdpi.com |
Immune Cell Chemotaxis Assays
Beta-defensins are known to act as chemoattractants, recruiting immune cells to sites of infection and inflammation, thus bridging innate and adaptive immunity. mdpi.comnih.govwikipedia.org Chemotaxis assays are employed to measure this migratory response. These assays typically use a chamber system where immune cells are placed in an upper well, separated by a porous membrane from a lower well containing the defensin. The migration of cells towards the defensin is then quantified. researchgate.net
While beta-defensins, in general, are known to be chemotactic for monocytes, macrophages, T-lymphocytes, and immature dendritic cells, specific experimental data detailing the chemotactic activity of Avian this compound or human this compound on these cell types is limited. mdpi.comnih.govnih.gov However, gene expression studies in chickens have shown that the administration of certain compounds can upregulate AvBD7 and enrich gene pathways associated with "Chemoattractant activity," suggesting an indirect role in immune cell recruitment. nih.gov For bovine this compound, database annotations include chemoattractant activity and CCR6 chemokine receptor binding as molecular functions. uniprot.org
Cytokine and Chemokine Quantification
The immunomodulatory roles of this compound are further investigated by quantifying the production of cytokines and chemokines by immune cells upon stimulation with the peptide. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and quantitative real-time polymerase chain reaction (qRT-PCR) are standard methods for this purpose. nih.gov
Studies on various beta-defensins have shown they can induce the expression of a range of pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, and various chemokines like MCP-1 and RANTES. nih.gov Specific research on Avian this compound has demonstrated that in ovo administration of carvacrol (B1668589) leads to an upregulation of AvBD7 gene expression in the yolk sac, which is associated with the enrichment of immune-related pathways, including those for antimicrobial peptides and NOD-like receptor signaling. nih.gov This suggests AvBD7 is involved in the inflammatory response cascade. Direct quantification of specific cytokines released in response to purified AvBD7 or human this compound is an area requiring further investigation.
Cell Line and Primary Cell Culture Models
In vitro research on this compound relies on various cell models to elucidate its cellular mechanisms. Both established cell lines and primary cells are utilized.
A key model used in AvBD7 research is the murine macrophage cell line RAW 264.7. mdpi.comnih.gov Studies have used these cells to demonstrate that AvBD7 can penetrate macrophages and significantly reduce the intracellular multiplication of multidrug-resistant S. Typhimurium. nih.govmdpi.comnih.govfrontiersin.org This highlights an intracellular antibacterial role for the defensin.
For human beta-defensins, a variety of cell types are used, including human peripheral blood mononuclear cells (PBMCs) for cytotoxicity assays and various epithelial cell lines to study expression and regulation. mdpi.com However, specific studies focusing on the application of human this compound to particular cell lines to probe its function are not well-documented in existing literature.
Table 2: Cell Models Used in this compound Research
| Defensin | Cell Model | Application | Key Finding | Reference |
|---|---|---|---|---|
| Avian this compound (AvBD7) | RAW 264.7 (Murine Macrophage) | Intracellular bacterial killing | AvBD7 reduces intracellular multiplication of S. Typhimurium by 50%. | nih.govmdpi.comnih.govfrontiersin.org |
| Human this compound (DEFB107A) | Not specified in literature | Functional studies | Data not available |
Animal Models for Mechanistic Investigations (e.g., Murine, Bovine, Avian Models)
To understand the in vivo efficacy and function of this compound, researchers employ various animal models. These models are crucial for studying systemic effects, distribution, and therapeutic potential.
Murine models are prominently used in AvBD7 research. A lethal systemic salmonellosis model in BALB/c mice has been instrumental in demonstrating the protective effects of AvBD7. mdpi.comnih.gov In these studies, intraperitoneal administration of AvBD7 led to a significant improvement in mouse survival and a notable reduction of the bacterial load, particularly in the liver. mdpi.comnih.govfrontiersin.org This corresponds with findings that fluorescently labeled AvBD7 distributes to the liver and peritoneal cells after injection. nih.govmdpi.com
Avian models, particularly chickens, are the natural source of AvBD7 and are used to study its expression, regulation, and genetic variation. mdpi.comnih.govuu.nl Studies in broiler chickens have investigated the expression of AvBD7 mRNA in various tissues, such as the yolk sac and intestine, in response to different stimuli. researchgate.netnih.gov
Bovine models are relevant in the broader context of beta-defensin research, with some database entries for bovine this compound noting its bactericidal activity. uniprot.org However, extensive mechanistic investigations in bovine models specifically for this compound are not widely published.
Bioinformatic and Computational Approaches (e.g., Hidden Markov Models, Protein-Protein Interaction Networks, KEGG Enrichment Analysis, Phylogenetic Analysis)
Bioinformatic and computational tools are indispensable for studying the evolution, structure, and potential functions of this compound.
Phylogenetic Analysis: This is widely used to understand the evolutionary relationships of this compound. Analyses of avian β-defensins show that AvBD7 is part of a cluster of defensin genes on chromosome 3 in chickens. uu.nlnih.gov These studies suggest that while many AvBD genes are conserved across species, genes like AvBD7 may have arisen from gene duplication events specific to certain avian lineages. nih.govuu.nl Similar analyses of mammalian beta-defensins place human this compound (DEFB107A) in a dense gene cluster on chromosome 8p23.1, a region known for copy number variation. frontiersin.orgphysiology.orgnih.gov
Hidden Markov Models (HMMs): HMMs are used to identify new members of the beta-defensin family based on conserved sequence motifs, such as the six-cysteine pattern. atsjournals.org This computational search strategy has been successful in discovering novel human beta-defensin genes. atsjournals.org
Protein-Protein Interaction (PPI) Networks: Databases like STRING are used to predict potential interaction partners for this compound. For avian beta-defensins, these networks suggest interactions with other antimicrobial peptides like cathelicidins and other defensin family members. nih.gov For human Beta-defensin 107, interaction databases predict connections with various other proteins, although these require experimental validation. uniprot.orgresearchgate.net
KEGG Enrichment Analysis: Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis helps to understand the biological pathways in which this compound may be involved. In a study on broiler chickens, upregulation of AvBD7 was linked to the enrichment of the 'NOD-like receptor signaling pathway' and 'Antimicrobial peptides' pathway, providing insight into its immunomodulatory role. nih.govfrontiersin.org
Future Directions in Beta Defensin 7 Research
Elucidation of Comprehensive Regulatory Networks and Signaling Crosstalk
The expression of beta-defensins is tightly controlled by a complex interplay of signaling pathways. frontiersin.org In bovine models, the expression of the gene for beta-defensin 7 (DEFB7) is known to be upregulated by stimuli such as 1,25-dihydroxyvitamin D3 in monocytes and lipopolysaccharide (LPS) in neutrophils and mammary epithelial cells. nih.gov Future investigations will need to delve deeper into the upstream and downstream signaling cascades that govern DEFB7 expression.
Key areas of future inquiry will likely include:
Transcriptional Regulation: Identifying the full spectrum of transcription factors beyond NF-κB and AP-1 that bind to the DEFB7 promoter and enhancer regions. oup.com Understanding how these factors are activated or repressed in response to different microbial or inflammatory signals will be crucial.
Signaling Pathway Crosstalk: Exploring the intricate crosstalk between various signaling pathways, such as the Toll-like receptor (TLR), MAPK, and JAK-STAT pathways, in modulating DEFB7 expression. mdpi.commdpi.com For instance, the activation of TLRs by pathogen-associated molecular patterns (PAMPs) can trigger a cascade involving MAPK and NF-κB, leading to the induction of beta-defensin expression. mdpi.com How these pathways are integrated and whether there is a hierarchical or synergistic relationship in the context of BD-7 regulation remains to be fully elucidated.
Epigenetic Modifications: Investigating the role of epigenetic modifications, including DNA methylation and histone acetylation, in the long-term regulation of DEFB7 gene expression. These modifications can influence the accessibility of the gene to transcription factors and thus play a critical role in priming or silencing its expression in different tissues and cellular contexts.
Identification of Novel Receptors and Molecular Interactors
While some receptors for beta-defensins have been identified, the complete repertoire of molecules that interact with BD-7 is likely much broader. Beta-defensins are known to interact with chemokine receptors like CCR2 and CCR6, which mediates their chemotactic activities. mdpi.comnih.gov They can also engage with TLRs, which contributes to their "alarmin" functions, such as inducing cytokine production. mdpi.com
Future research should aim to:
Uncover Novel Receptors: Employ techniques like affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening to identify previously unknown cell surface receptors and intracellular binding partners for BD-7. This could reveal novel signaling pathways and cellular responses initiated by this defensin (B1577277).
Characterize Molecular Interactions: Define the specific binding domains and affinities of BD-7 for its various receptors and interacting molecules. This will provide a molecular basis for its diverse biological activities.
Investigate Non-protein Interactors: Explore the potential interactions of BD-7 with other classes of molecules, such as lipids and nucleic acids. For example, the interaction of defensins with microbial membranes is a key aspect of their antimicrobial function. acs.org
Advanced Understanding of Structure-Function Relationships and Dynamic Conformational Changes
The three-dimensional structure of beta-defensins, characterized by a triple-stranded antiparallel β-sheet and stabilized by three disulfide bonds, is fundamental to their function. oup.comacs.org However, the relationship between specific structural motifs and the diverse activities of BD-7 is an area ripe for further exploration.
Future studies will likely focus on:
High-Resolution Structural Analysis: Utilizing advanced techniques like cryo-electron microscopy and multidimensional NMR spectroscopy to obtain high-resolution structures of BD-7 in complex with its various receptors and binding partners. This will provide detailed insights into the molecular basis of these interactions.
Conformational Dynamics: Investigating the dynamic conformational changes that BD-7 undergoes upon binding to different ligands or in different microenvironments. mdpi.com These dynamic changes are likely crucial for its ability to engage with a variety of molecular partners and execute different functions.
Structure-Activity Relationship Studies: Employing site-directed mutagenesis and synthetic peptide analogs to dissect the contributions of specific amino acid residues and structural domains to the antimicrobial and immunomodulatory activities of BD-7. acs.org This will facilitate the design of synthetic defensin-like molecules with enhanced or specific functions.
Dissecting the Nuances of Context-Dependent Immunomodulatory Activities
A growing body of evidence indicates that the immunomodulatory functions of beta-defensins are highly context-dependent. mdpi.com The same defensin can exhibit pro-inflammatory or anti-inflammatory effects depending on its concentration, the specific cell type it interacts with, and the surrounding inflammatory milieu. nih.gov
Future research in this area should aim to:
Define Concentration-Dependent Effects: Systematically evaluate the effects of different concentrations of BD-7 on various immune cells to delineate the switch between chemotactic, pro-inflammatory, and anti-inflammatory responses. mdpi.com
Cell-Type Specific Responses: Characterize the unique responses of different immune cell populations, such as macrophages, dendritic cells, T cells, and mast cells, to BD-7 stimulation. nih.govnih.gov
Influence of the Inflammatory Microenvironment: Investigate how the presence of other cytokines, chemokines, and microbial products in the local environment modulates the immunomodulatory activities of BD-7.
Development of Advanced Research Tools and Technologies for Defensin Studies
Progress in understanding this compound will be greatly facilitated by the development and application of new research tools and technologies.
Key areas for technological advancement include:
High-Throughput Screening Assays: Developing robust and sensitive high-throughput screening platforms to identify novel small molecules or biological agents that can modulate the expression or activity of BD-7. pnas.org
Advanced Imaging Techniques: Utilizing super-resolution microscopy and in vivo imaging to visualize the localization and dynamics of BD-7 within tissues and cells during an immune response.
Computational Modeling and Bioinformatics: Employing sophisticated computational models and bioinformatic tools to predict the structure, function, and interactions of BD-7 and to analyze large-scale datasets from genomic and proteomic studies. frontiersin.org
Gene Copy Number Variation Analysis: Refining methods like the Paralogue Ratio Test (PRT) and quantitative PCR (QPCR) to accurately determine beta-defensin gene copy number, which can influence susceptibility to certain diseases. researchgate.netplos.org
By pursuing these future research directions, the scientific community can expect to gain a much deeper and more nuanced understanding of the critical roles that this compound plays in host defense and immune regulation.
Q & A
Q. What structural features of Beta-defensin 7 underpin its antimicrobial activity?
this compound’s activity is linked to its cationic and amphipathic structure, which enables membrane disruption of pathogens. Key methodologies include:
- X-ray crystallography or NMR spectroscopy to resolve 3D structural motifs (e.g., β-sheet arrangements) .
- Molecular dynamics simulations to study interactions with microbial membranes .
- Example finding: A 2020 study identified a conserved GXC motif critical for disulfide bond formation, stabilizing its tertiary structure .
Q. How does this compound expression vary across tissues under normal physiological conditions?
Tissue-specific expression profiles can be mapped using:
- qRT-PCR or RNA-seq for transcriptional analysis .
- Immunohistochemistry to localize protein expression in epithelial or immune cells .
- Data note: Elevated expression in mucosal surfaces (e.g., gut, respiratory tract) suggests a primary role in barrier immunity .
Advanced Research Questions
Q. What experimental models best capture this compound’s role in mucosal immunity?
Advanced models require balancing in vitro and in vivo approaches:
- Organoid cultures to simulate mucosal environments and assess epithelial defense mechanisms .
- Knockout murine models to study systemic immune responses and susceptibility to infections .
- Multi-omics integration (e.g., proteomics and metagenomics) to correlate this compound levels with microbiota composition .
Q. How can contradictory findings about this compound’s role in cancer progression be resolved?
Contradictions often arise from contextual factors (e.g., cancer type, microenvironment). Methodological strategies include:
- Meta-analysis of existing datasets to identify consensus pathways (e.g., NF-κB vs. MAPK signaling) .
- Single-cell RNA-seq to delineate tumor-cell-specific responses to this compound .
- Case study: A 2023 meta-analysis found pro-tumorigenic effects in colorectal cancer but anti-tumor activity in melanoma, highlighting tissue-specific duality .
Q. What are the challenges in validating this compound’s immunomodulatory functions in human studies?
Key challenges and solutions:
- Ethical constraints in human trials: Use ex vivo human tissue models or longitudinal cohort studies with ethical oversight .
- Confounding variables : Apply multivariate regression to control for age, comorbidities, and microbiota .
- Example: A 2024 study used flow cytometry to isolate immune cell subsets, revealing this compound’s chemotactic effect on dendritic cells .
Methodological Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
